molecular formula C7H10O3 B13154455 4-Methoxy-4-methylpent-2-ynoic acid

4-Methoxy-4-methylpent-2-ynoic acid

Cat. No.: B13154455
M. Wt: 142.15 g/mol
InChI Key: DYONNEQVYLLPBL-UHFFFAOYSA-N
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Description

4-Methoxy-4-methylpent-2-ynoic acid is an organic compound with the molecular formula C7H10O3 It is characterized by the presence of a methoxy group and a methyl group attached to a pentynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-methylpent-2-ynoic acid typically involves the alkylation of a suitable precursor with a methoxy group. One common method is the reaction of 4-methylpent-2-ynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-methylpent-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-4-methylpent-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-methylpent-2-ynoic acid involves its interaction with specific molecular targets and pathways. The methoxy and alkyne groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymatic activities, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpent-2-ynoic acid
  • 4-Methoxy-4-methylpentanoic acid
  • 4-Methoxy-4-methylpent-2-en-1-ol

Uniqueness

4-Methoxy-4-methylpent-2-ynoic acid is unique due to the presence of both a methoxy group and an alkyne group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-methoxy-4-methylpent-2-ynoic acid

InChI

InChI=1S/C7H10O3/c1-7(2,10-3)5-4-6(8)9/h1-3H3,(H,8,9)

InChI Key

DYONNEQVYLLPBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC(=O)O)OC

Origin of Product

United States

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